Cas no 96440-05-0 (2-Chloro-3-ethylpyridine)

2-Chloro-3-ethylpyridine is a halogenated pyridine derivative characterized by its chloro and ethyl substituents at the 2- and 3-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive chloro group enables nucleophilic substitution reactions, while the ethyl moiety enhances lipophilicity, influencing solubility and binding properties. The pyridine core contributes to its stability and compatibility with various reaction conditions. This compound is valued for its utility in constructing complex heterocyclic frameworks, making it a valuable building block in medicinal and industrial chemistry. Proper handling and storage are recommended due to its reactivity.
2-Chloro-3-ethylpyridine structure
2-Chloro-3-ethylpyridine structure
Product name:2-Chloro-3-ethylpyridine
CAS No:96440-05-0
MF:C7H8ClN
MW:141.598120689392
CID:1012027
PubChem ID:13400629

2-Chloro-3-ethylpyridine Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-3-ethyl-Pyridine
    • 2-chloro-3-ethylpyridine
    • 2-Chloro-3-ethylpyridine (ACI)
    • Pyridine, 2-chloro-3-ethyl-
    • ethyl pyridine chloride
    • DB-355556
    • CS-0139689
    • MFCD09959713
    • AS-39588
    • 96440-05-0
    • DTXSID40539546
    • AKOS006313208
    • SCHEMBL805420
    • 2-Chloro-3-ethylpyridine
    • MDL: MFCD09959713
    • Inchi: 1S/C7H8ClN/c1-2-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3
    • InChI Key: WRWTXYCFRFIOEK-UHFFFAOYSA-N
    • SMILES: ClC1C(CC)=CC=CN=1

Computed Properties

  • Exact Mass: 141.0345270g/mol
  • Monoisotopic Mass: 141.0345270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 85
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9Ų
  • XLogP3: 2.6

2-Chloro-3-ethylpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1243490-1g
Pyridine, 2-chloro-3-ethyl-
96440-05-0 95%
1g
$695 2024-06-06
Fluorochem
222125-1g
2-Chloro-3-ethylpyridine
96440-05-0 95%
1g
£304.00 2022-03-01
eNovation Chemicals LLC
Y1243490-100mg
Pyridine, 2-chloro-3-ethyl-
96440-05-0 95%
100mg
$335 2023-09-04
A2B Chem LLC
AI65283-250mg
2-Chloro-3-ethylpyridine
96440-05-0 95%
250mg
$124.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1210329-1g
2-Chloro-3-ethylpyridine
96440-05-0 97%
1g
¥2835.00 2024-04-23
A2B Chem LLC
AI65283-1g
2-Chloro-3-ethylpyridine
96440-05-0 95%
1g
$269.00 2024-07-18
A2B Chem LLC
AI65283-100mg
2-Chloro-3-ethylpyridine
96440-05-0 95%
100mg
$173.00 2023-12-29
Crysdot LLC
CD11002261-1g
2-Chloro-3-ethylpyridine
96440-05-0 95+%
1g
$358 2024-07-19
eNovation Chemicals LLC
Y1243490-250mg
Pyridine, 2-chloro-3-ethyl-
96440-05-0 95%
250mg
$270 2025-02-20
eNovation Chemicals LLC
Y1243490-1g
Pyridine, 2-chloro-3-ethyl-
96440-05-0 95%
1g
$400 2025-02-20

2-Chloro-3-ethylpyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Nitric acid ,  Thionyl chloride Solvents: Water ;  0 - 5 °C
Reference
Synthesis of chloropyridine and derivatives thereof from amino methylpyridines, phosphorus trichloride, phosphorus oxychloride or thionyl chloride
, China, , ,

2-Chloro-3-ethylpyridine Raw materials

2-Chloro-3-ethylpyridine Preparation Products

Additional information on 2-Chloro-3-ethylpyridine

2-Chloro-3-Ethylpyridine: A Comprehensive Overview

2-Chloro-3-Ethylpyridine (CAS No. 96440-05-0) is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes a pyridine ring with a chlorine atom at the 2-position and an ethyl group at the 3-position. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound in various applications across different industries.

The pyridine ring is a six-membered aromatic ring containing one nitrogen atom. The presence of chlorine and ethyl groups at specific positions on the ring significantly influences the compound's reactivity, stability, and solubility. Recent studies have highlighted the importance of such substituted pyridines in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Researchers have demonstrated that 2-chloro-3-ethylpyridine can serve as an intermediate in the synthesis of bioactive molecules, owing to its ability to undergo various nucleophilic substitution and coupling reactions.

One of the key areas where 2-chloro-3-ethylpyridine has shown promise is in the field of medicinal chemistry. Its structure allows for easy modification at the chlorine position, enabling the creation of derivatives with enhanced pharmacological properties. For instance, recent research has focused on the use of this compound as a precursor for developing anti-inflammatory agents and anticancer drugs. The substitution patterns on the pyridine ring have been shown to influence bioavailability and efficacy, making it a versatile starting material for drug discovery.

In addition to its role in pharmaceuticals, 2-chloro-3-ethylpyridine has also found applications in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are highly sought after for their potential in gas storage, catalysis, and sensing technologies. Recent advancements in MOF synthesis have leveraged the unique electronic properties of 2-chloro-3-ethylpyridine, demonstrating its utility in creating porous materials with tailored functionalities.

The chemical synthesis of 2-chloro-3-ethylpyridine typically involves multi-step processes that include nucleophilic substitution and Friedel-Crafts alkylation reactions. Researchers have optimized these processes to improve yield and purity, ensuring that the compound can be produced efficiently on an industrial scale. Furthermore, advances in catalytic methods have enabled greener syntheses, reducing environmental impact while maintaining high product quality.

From an environmental standpoint, understanding the fate and behavior of 2-chloro-3-Ethylpyridine in different ecosystems is crucial. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with microbial activity playing a significant role in its breakdown. However, its persistence in aquatic environments remains a concern, particularly in regions with limited microbial activity or prolonged exposure to sunlight.

Recent research has also explored the use of 2-chloro-3-Ethylpyridine as a building block for advanced materials such as conductive polymers and electrocatalysts. Its ability to participate in redox reactions makes it an attractive candidate for applications in energy storage systems like batteries and supercapacitors. By incorporating this compound into polymer frameworks, scientists have achieved enhanced electron transport properties, paving the way for next-generation energy solutions.

In summary, 2-Chloro-3-Ethylpyridine (CAS No. 96440-05-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure enables it to serve as an intermediate in organic synthesis, a precursor for bioactive molecules, and a building block for advanced materials. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd